Methyl 3-phenylcyclobutanecarboxylate
Overview
Description
Methyl 3-phenylcyclobutanecarboxylate is an organic compound with the molecular formula C12H14O2. It is a methyl ester derivative of 3-phenylcyclobutanecarboxylic acid. This compound is of interest due to its unique structural features, which include a cyclobutane ring fused with a phenyl group and a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-phenylcyclobutanecarboxylate can be synthesized through various methods. One common approach involves the reaction of 3-phenylcyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the ester product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include distillation under reduced pressure to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenylcyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-phenylcyclobutanecarboxylic acid or 3-phenylcyclobutanone.
Reduction: 3-phenylcyclobutanemethanol.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Methyl 3-phenylcyclobutanecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-phenylcyclobutanecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid form. This active form can then participate in various biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Similar structure but lacks the cyclobutane ring.
Ethyl 3-phenylcyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
3-phenylcyclobutanecarboxylic acid: The parent acid form of the ester.
Uniqueness
Methyl 3-phenylcyclobutanecarboxylate is unique due to the presence of the cyclobutane ring, which imparts distinct chemical and physical properties. The rigidity of the cyclobutane ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-phenylcyclobutane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-7-10(8-11)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAANZIVYEOBLPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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